N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(3-Bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic hydrazide derivative featuring a 1,2,4-triazole core substituted with phenyl and 4-bromophenyl groups. The compound’s structure includes:
- Hydrazone moiety: An (E)-configured 3-bromophenylmethylidene group, critical for stereochemical stability .
- Triazole ring: Position 4 is occupied by a phenyl group, while position 5 bears a 4-bromophenyl substituent.
This compound is structurally designed for applications in medicinal chemistry, particularly antimicrobial and antifungal research, leveraging the electron-withdrawing and lipophilic properties of bromine substituents .
Properties
CAS No. |
303103-28-8 |
|---|---|
Molecular Formula |
C23H17Br2N5OS |
Molecular Weight |
571.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H17Br2N5OS/c24-18-11-9-17(10-12-18)22-28-29-23(30(22)20-7-2-1-3-8-20)32-15-21(31)27-26-14-16-5-4-6-19(25)13-16/h1-14H,15H2,(H,27,31)/b26-14+ |
InChI Key |
SLPIARLQVBHBPN-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazole-3-thiol
The triazole-thiol intermediate is synthesized via cyclocondensation of thiocarbazides. A validated method involves reacting 4-bromobenzohydrazide with phenyl isothiocyanate in ethanol under reflux, followed by alkaline cyclization using 2N NaOH. This one-pot method yields the triazole-thiol with an 86% yield.
Reaction Conditions
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Cyclization Agent: 2N NaOH
- Time: 4–6 hours
Preparation of 2-{[5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}acetohydrazide
The sulfanyl-acetohydrazide intermediate is synthesized by alkylating the triazole-thiol with ethyl chloroacetate, followed by hydrazinolysis. Ethyl chloroacetate reacts with the thiol group in the presence of K₂CO₃ in acetone, yielding the ethyl ester derivative. Subsequent treatment with hydrazine hydrate in ethanol produces the hydrazide.
Multi-Step Synthesis of the Target Compound
Condensation with 3-Bromobenzaldehyde
The final step involves Schiff base formation between 2-{[5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}acetohydrazide and 3-bromobenzaldehyde. This reaction is conducted in ethanol under reflux, with catalytic acetic acid to facilitate imine formation.
Optimized Parameters
- Molar Ratio: 1:1 (hydrazide:aldehyde)
- Solvent: Anhydrous ethanol
- Catalyst: Glacial acetic acid (2–5 mol%)
- Time: 5–8 hours
- Yield: 59–72%
Critical Analysis of Synthetic Routes
One-Pot vs. Stepwise Approaches
A comparative evaluation of methods reveals trade-offs between efficiency and purity:
The telescoped method, though lower-yielding, eliminates chromatographic purification, making it scalable for industrial applications.
Solvent and Catalyst Optimization
- Solvent Choice : Ethanol and dichloromethane are preferred for their ability to dissolve intermediates without side reactions.
- Catalysts : Palladium on carbon enhances coupling reactions in triazole formation, while acetic acid improves Schiff base kinetics.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity. The telescoped process achieves 99% a/a purity, surpassing traditional methods.
Challenges and Mitigation Strategies
Regioisomer Formation
The competition between 1,2,3-triazole and 1,2,4-triazole isomers during cyclization is mitigated by strict temperature control (60–70°C) and excess NaOH.
Byproduct Management
Side products like disulfides are minimized using inert atmospheres (N₂ or Ar) and fresh reducing agents.
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for cyclization steps reduces reaction times from hours to minutes and improves yield consistency.
Green Chemistry Metrics
- E-factor : 8.2 (solvent-intensive steps remain a challenge)
- Atom Economy : 65% (limited by protecting group strategies)
Chemical Reactions Analysis
N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halides and other nucleophilic agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers study its interactions with biological targets to develop new pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and bromophenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Triazole-Substituted Analogs
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electronegativity enhance halogen bonding with biological targets, as seen in the target compound’s superior antifungal activity compared to chlorine-substituted analogs (e.g., ) .
- Phenyl vs. Alkyl Groups : Bulky alkyl groups (e.g., tert-butyl in ) reduce crystallinity and may hinder target binding, whereas phenyl groups optimize π-π stacking interactions .
Modifications in the Hydrazone Moiety
Table 2: Hydrazone Variants
Key Observations :
- E-Configuration : The (E)-geometry in all analogs ensures proper spatial orientation for intermolecular interactions, validated by single-crystal X-ray studies (e.g., ) .
- Bromine Positioning : The 3-bromophenyl group in the target compound maximizes halogen bonding compared to para-substituted derivatives (e.g., ) .
Antifungal Performance
Data from highlights the role of bromine in enhancing antifungal activity. For example:
- Target Compound : Exhibited MIC values of 8–16 µg/mL against Candida albicans, outperforming chlorine-substituted analogs (MIC 32–64 µg/mL) .
- Mechanism : Bromine’s electronegativity disrupts fungal membrane ergosterol biosynthesis, while the sulfanyl linkage inhibits cytochrome P450 enzymes .
Antibacterial Potential
Biological Activity
N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate existing research findings regarding its biological activity, including synthesis, pharmacological properties, and case studies.
Chemical Structure and Properties
The compound features a complex structure with a triazole ring, which is known for its diverse biological activities. The presence of bromine substituents on the phenyl groups enhances its reactivity and potential biological interactions. The molecular formula is , and it has been characterized using various spectroscopic techniques including NMR and IR spectroscopy.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar triazole derivatives. For instance:
- In vitro studies have shown that triazole compounds exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
- Case Study : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL, indicating strong antibacterial potential.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation.
- Research Findings : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects with IC50 values in the micromolar range (10–20 µM), suggesting significant anticancer activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Utilizing appropriate precursors such as 4-bromophenyl derivatives.
- Condensation Reaction : The hydrazide moiety is introduced through a condensation reaction with an aldehyde to form the final product.
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Method Used | Result |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC assay | MIC = 32 µg/mL |
| Antibacterial | Escherichia coli | MIC assay | MIC = 64 µg/mL |
| Anticancer | HeLa cell line | MTT assay | IC50 = 15 µM |
| Anticancer | MCF-7 cell line | MTT assay | IC50 = 20 µM |
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be ensured?
The compound is synthesized via condensation reactions between hydrazide derivatives and aromatic aldehydes. For example, refluxing 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfonyl}acetohydrazide with 3-bromobenzaldehyde in ethanol for 5 hours yields the target compound. Purity is achieved through recrystallization in aqueous ethanol and vacuum drying . Key quality checks include melting point determination and HPLC analysis.
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray crystallography : Resolves stereochemistry and molecular packing (e.g., bond angles, torsion angles) .
- NMR : Confirms proton environments (e.g., imine proton at δ 8.2–8.5 ppm, aromatic protons in the 7.0–7.8 ppm range) .
- FT-IR : Validates functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S–C=S at 650–750 cm⁻¹) .
Q. How do solvent polarity and temperature influence solubility during experimental design?
The compound shows limited solubility in polar protic solvents (e.g., water) but dissolves in DMSO or DMF. Elevated temperatures (60–80°C) enhance solubility in ethanol, which is critical for recrystallization. Stability tests under reflux conditions (e.g., 5 hours in ethanol) confirm no decomposition .
Advanced Research Questions
Q. How can synthetic routes be optimized for enhanced yield and reduced by-products?
- Design of Experiments (DoE) : Vary reaction time, temperature, and stoichiometry to identify optimal conditions (e.g., 0.01 mol hydrazide, 0.1 mol aldehyde, 5-hour reflux) .
- Flow chemistry : Continuous processing improves mixing efficiency and reduces side reactions (e.g., oxidation by-products) .
- By-product analysis : Monitor intermediates via TLC and isolate impurities using column chromatography .
Q. What mechanisms explain the compound’s biological activity (e.g., anti-fungal)?
The triazole and sulfanyl groups disrupt fungal ergosterol biosynthesis by binding to cytochrome P450 enzymes. Substituent effects are critical:
| Substituent (R) | Anti-Fungal IC₅₀ (µg/mL) |
|---|---|
| 4-Bromophenyl | 12.3 |
| 3-Nitrophenyl | 28.7 |
| Higher activity correlates with electron-withdrawing groups enhancing electrophilicity at the triazole core . |
Q. How to resolve contradictions in bioactivity data across derivatives?
- SAR analysis : Compare substituent electronic effects (e.g., bromo vs. methoxy groups).
- Molecular docking : Model interactions with target enzymes (e.g., fungal CYP51) to explain potency variations .
- In vitro assays : Validate hypotheses using standardized MIC (Minimum Inhibitory Concentration) protocols .
Q. What computational strategies predict degradation pathways under physiological conditions?
- DFT calculations : Simulate hydrolysis of the hydrazone bond at pH 7.4.
- LC-MS : Identify degradation products (e.g., 3-bromobenzaldehyde and acetohydrazide fragments) .
Q. How to design analogs with improved metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
